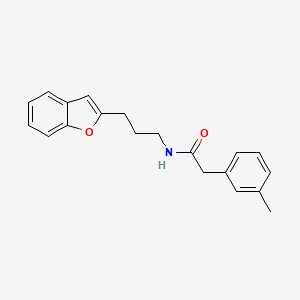

![molecular formula C18H18N2O B2911178 N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide CAS No. 881597-49-5](/img/structure/B2911178.png)

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide” is a compound that has been synthesized in various studies . It is a derivative of tryptamine, a biogenic amine that is naturally occurring in plants, animals, and microorganisms . Tryptamine and its derivatives are known for their vast array of biological activities .

Synthesis Analysis

The compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . A coupling between ibuprofen with tryptamine via amide bond formation was achieved to obtain this compound .Molecular Structure Analysis

The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound involves the coupling of ibuprofen with tryptamine via amide bond formation . N, N ′-dicyclohexylcarbodiimide (DCC) is used as a dehydrating agent in this process .Aplicaciones Científicas De Investigación

Antiallergic Agents

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide and its derivatives have been investigated for their potential as antiallergic compounds. Research indicates that certain derivatives in this series, such as N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, demonstrate significant potency in antiallergic assays, including the ovalbumin-induced histamine release assay and IL-4 production test from Th-2 cells. These compounds have shown effectiveness in vivo for inhibiting late-phase eosinophilia and microvascular permeability in guinea pigs, suggesting a promising avenue for developing new antiallergic medications (Cecilia Menciu et al., 1999).

Serotonin Receptor Agonists for Migraine Therapy

Compounds related to this compound, such as N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, have been identified as potent and selective serotonin-1F (5-HT1F) receptor agonists. These compounds inhibit neurogenic dural inflammation, a model of migraine headache, indicating their potential effectiveness in treating migraine pain (Y. C. Xu et al., 2001).

Antitubercular Agents

Research into this compound derivatives has also explored their potential as antitubercular agents. For instance, compounds like N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide have been studied for their inhibitory action against Mycobacterium tuberculosis, providing insights into new therapeutic strategies for tuberculosis treatment (Nikil Purushotham & B. Poojary, 2018).

Anticonvulsant Potential

Derivatives of this compound, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, have shown promise as anticonvulsants. Studies indicate these compounds exhibit significant anticonvulsive activity, surpassing that of traditional drugs like 'Depakin' in certain models, highlighting their potential in the treatment of seizure disorders (I. Sych et al., 2018).

Mecanismo De Acción

Target of Action

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide is a synthetic compound that combines the structures of tryptamine and naproxen Tryptamine, a biogenic amine, plays a fundamental role in the human body, with serotonin being one of the most important signaling hormones . Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

Mode of Action

Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives are involved in the regulation and modulation of multiple processes within the central nervous system .

Biochemical Pathways

Naproxen, one of its structural components, is known to affect the arachidonic acid pathway, inhibiting the synthesis of prostaglandins and thromboxanes . Tryptamine, another structural component, is involved in various biochemical pathways in the central nervous system .

Result of Action

Based on the known effects of its structural components, it may exhibit combined analgesic, anti-inflammatory, and neuromodulatory effects .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)indole in the presence of a base to form the final product.", "Starting Materials": [ "4-methylbenzoic acid", "thionyl chloride", "N-(2-aminoethyl)indole", "base" ], "Reaction": [ "Step 1: 4-methylbenzoic acid is reacted with thionyl chloride in the presence of a solvent such as dichloromethane to form 4-methylbenzoyl chloride.", "Step 2: N-(2-aminoethyl)indole is added to the reaction mixture of step 1 along with a base such as triethylamine. The reaction is carried out at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with a solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 4: The crude product is purified by column chromatography using a suitable solvent system to obtain the final product, N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide." ] } | |

| 881597-49-5 | |

Fórmula molecular |

C18H18N2O |

Peso molecular |

278.3 g/mol |

Nombre IUPAC |

N-[2-(1H-indol-3-yl)ethyl]-N-(4-methylphenyl)formamide |

InChI |

InChI=1S/C18H18N2O/c1-14-6-8-16(9-7-14)20(13-21)11-10-15-12-19-18-5-3-2-4-17(15)18/h2-9,12-13,19H,10-11H2,1H3 |

Clave InChI |

IQRFJPNBCZGAQM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |

SMILES canónico |

CC1=CC=C(C=C1)N(CCC2=CNC3=CC=CC=C32)C=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

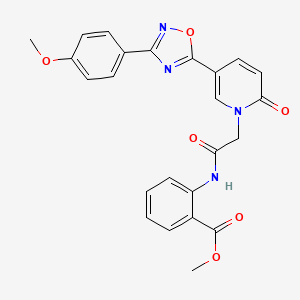

![2-[4-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2911095.png)

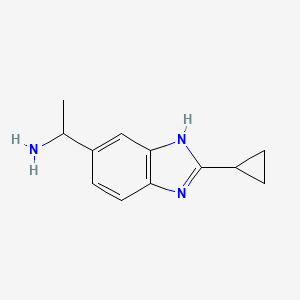

![N-[3-[(E)-2-(6-Chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2911096.png)

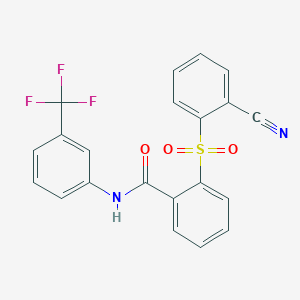

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2911097.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2911103.png)

![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2911107.png)

![4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2911109.png)

![5-(4-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2911110.png)

![1H-Imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2911112.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2911115.png)

![N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2911116.png)